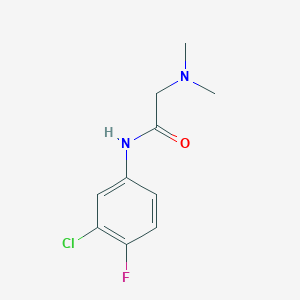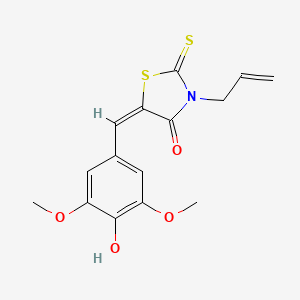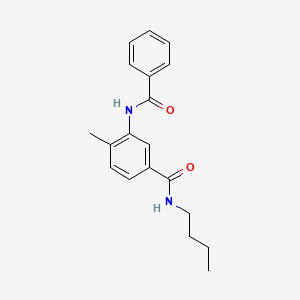
N~1~-(3-chloro-4-fluorophenyl)-N~2~,N~2~-dimethylglycinamide
Übersicht
Beschreibung
N~1~-(3-chloro-4-fluorophenyl)-N~2~,N~2~-dimethylglycinamide, commonly known as Cimaglermin, is a small molecule peptide that has gained significant attention in recent years due to its potential therapeutic applications. This peptide has been shown to have beneficial effects on cardiovascular health, making it a promising candidate for the treatment of heart failure.
Wirkmechanismus
Cimaglermin exerts its effects on the heart by binding to a receptor called the cardiotrophin-like cytokine receptor (CLCR). This receptor is expressed on the surface of cardiac myocytes and is involved in the regulation of cardiac function. Binding of Cimaglermin to CLCR leads to the activation of a signaling pathway that results in increased cardiac function and reduced risk of heart failure.
Biochemical and physiological effects
Cimaglermin has been shown to have several biochemical and physiological effects. It increases cardiac contractility, which leads to improved cardiac function. It also promotes the growth and survival of cardiac myocytes, which helps to protect the heart from damage. Additionally, Cimaglermin has been shown to have anti-inflammatory effects, which may contribute to its cardioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Cimaglermin has several advantages for use in lab experiments. It is a small molecule peptide, which makes it easy to synthesize and purify. It also has a well-defined mechanism of action, which makes it a useful tool for studying cardiac function. However, there are also limitations to its use. Cimaglermin is not yet approved for human use, which limits its potential clinical applications. Additionally, its effects may vary depending on the animal model used, which may limit its usefulness in certain studies.
Zukünftige Richtungen
There are several future directions for the study of Cimaglermin. One area of research is to further investigate its potential therapeutic applications. Clinical trials are needed to determine its safety and efficacy in humans. Another area of research is to explore its effects on other organs and systems in the body. Cimaglermin has been shown to have anti-inflammatory effects, which may have implications for the treatment of other diseases. Finally, further research is needed to understand the molecular mechanisms underlying its effects on cardiac function. This may lead to the development of more targeted therapies for the treatment of heart failure.
Wissenschaftliche Forschungsanwendungen
Cimaglermin has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of heart failure. Heart failure is a condition where the heart is unable to pump enough blood to meet the body's needs. Cimaglermin has been shown to improve cardiac function and reduce the risk of heart failure in animal models.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(dimethylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2O/c1-14(2)6-10(15)13-7-3-4-9(12)8(11)5-7/h3-5H,6H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFULNKFHDMGVES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC(=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4833424.png)
![2-{4-[(4-nitrobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4833428.png)

![2-bromo-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 2-fluorobenzoate](/img/structure/B4833443.png)
![4,7-dimethyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4833466.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4833474.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B4833475.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4833483.png)

![ethyl 4-[2-(4-nitrophenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B4833499.png)
![N,N'-bis[2-(trifluoromethyl)phenyl]hexanediamide](/img/structure/B4833508.png)
![1-[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4833515.png)
![3,4-dimethoxy-N-{5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4833522.png)